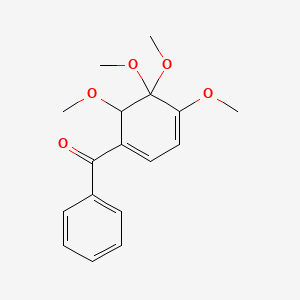

Phenyl-(4,5,5,6-tetramethoxy-1-cyclohexa-1,3-dienyl)methanone

Description

Phenyl-(4,5,5,6-tetramethoxy-1-cyclohexa-1,3-dienyl)methanone is a methanone derivative featuring a cyclohexa-1,3-dienyl core substituted with four methoxy groups (at positions 4, 5, 5, and 6) and a phenyl group attached via a ketone linkage. Such compounds are often explored in organic synthesis, materials science, and pharmaceutical research due to their conjugated systems and functional group diversity.

Properties

Molecular Formula |

C17H20O5 |

|---|---|

Molecular Weight |

304.34 g/mol |

IUPAC Name |

phenyl-(4,5,5,6-tetramethoxycyclohexa-1,3-dien-1-yl)methanone |

InChI |

InChI=1S/C17H20O5/c1-19-14-11-10-13(15(18)12-8-6-5-7-9-12)16(20-2)17(14,21-3)22-4/h5-11,16H,1-4H3 |

InChI Key |

KNIBWDCUPJEBJC-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(=CC=C(C1(OC)OC)OC)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl-(4,5,5,6-tetramethoxy-1-cyclohexa-1,3-dienyl)methanone typically involves the reaction of a phenyl-substituted precursor with a tetramethoxy-substituted cyclohexadienyl compound under specific conditions. Common reagents used in the synthesis include phenylhydrazine and methanesulfonic acid, which facilitate the formation of the desired product through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl-(4,5,5,6-tetramethoxy-1-cyclohexa-1,3-dienyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as ketones and carboxylic acids, reduced alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions employed.

Scientific Research Applications

Phenyl-(4,5,5,6-tetramethoxy-1-cyclohexa-1,3-dienyl)methanone has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl-(4,5,5,6-tetramethoxy-1-cyclohexa-1,3-dienyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Compound 7b : (3,5-Dimethyl-1H-pyrazol-1-yl)[2-hydroxy-4,6-bis(4-methoxyphenyl)cyclohexa-1,3-dienyl]methanone

(1,4-Dihydroxy-3-phenyl-2-naphthalenyl)phenylmethanone

- Molecular Formula : C₂₃H₁₆O₃ (MW: 340.37 g/mol) .

- Key Features : A naphthalenyl backbone with dihydroxy and phenyl groups.

- Differentiation : The fused aromatic system and hydroxyl groups enhance polarity and π-conjugation, contrasting with the alicyclic, methoxy-rich structure of the target compound.

(4,6-Diamino-1,3-phenylene)bis(phenylmethanone)

- Molecular Formula: Not explicitly stated, but features two phenylmethanone groups on a diaminophenylene core .

- Key Features: Amino groups enable polymerization or coordination chemistry, unlike the electron-donating methoxy groups in the target compound.

Methanone,(4-methoxyphenyl)[2-(tetrachloro-tetramethylbenzodioxol)phenyl]

Phenyl-(2-phenyl-1,3-dioxolan-2-yl)methanone

- Molecular Formula : C₁₆H₁₄O₃ (MW: 254.28 g/mol) .

- Key Features : A dioxolane ring fused to phenyl groups.

- Differentiation : The dioxolane oxygen atoms enhance solubility in polar solvents, whereas the target compound’s methoxy groups may offer milder electronic effects.

Physicochemical Properties

*Inferred based on structural analogs.

Key Observations:

- Molecular Weight : The target compound likely falls between 350–400 g/mol, comparable to Compound 7b but lighter than the highly substituted benzodioxol derivative .

- Thermal Stability : The benzodioxol derivative’s high melting point (210°C) suggests that halogenation and steric bulk enhance stability, whereas methoxy groups may lower melting points due to reduced crystallinity.

- Polar Surface Area (PSA) : Methoxy and ketone groups in the target compound may yield a PSA of ~50–60 Ų, similar to Compound 7b’s hydroxyl and pyrazole functionalities.

Biological Activity

Phenyl-(4,5,5,6-tetramethoxy-1-cyclohexa-1,3-dienyl)methanone is a synthetic organic compound that has gained attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a phenyl group attached to a cyclohexadienyl moiety that contains multiple methoxy substituents. Its molecular formula is C17H20O4, and it exhibits complex chemical behavior that contributes to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. The presence of methoxy groups in the structure may enhance electron donation capabilities, thus providing protective effects against oxidative stress. Studies have shown that such compounds can scavenge free radicals and reduce oxidative damage in cellular models .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of various bacterial strains. For instance, in vitro assays demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been investigated in several cancer cell lines. Notably, it appears to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of caspases. In one study, the compound showed IC50 values in the low micromolar range against human glioma cells, indicating potent anticancer activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels within cells, leading to either increased oxidative stress in cancer cells or protective effects in normal cells.

- Signal Transduction Pathways : It has been suggested that this compound interacts with key signaling pathways involved in cell proliferation and survival, particularly those related to apoptosis .

Study 1: Antioxidant Efficacy

In a controlled study assessing antioxidant capacity using DPPH and ABTS assays, this compound exhibited a significant reduction in radical concentrations compared to control groups. The results indicated a dose-dependent relationship with antioxidant activity .

Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were performed against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential as a lead compound for developing new antimicrobial agents.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.